molecular formula C26H24BrN3O2S B303639 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide

2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B303639
M. Wt: 522.5 g/mol
InChI Key: XHNFTZVYDDTXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a chemical compound that has been the subject of scientific research for its potential use in various applications.

Mechanism of Action

The mechanism of action of 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide involves its ability to bind to and inhibit protein kinases, which are enzymes that play a critical role in the regulation of cellular processes such as cell growth and division. By inhibiting these enzymes, the compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that the compound is able to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In vivo studies have shown that the compound is able to inhibit tumor growth in mice.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide in lab experiments include its potential as an anticancer agent and its ability to inhibit protein kinase activity. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research involving 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide. These include further studies to determine its safety and efficacy as an anticancer agent, as well as studies to determine its potential use in other applications such as the treatment of neurological disorders. Additionally, further studies may be needed to optimize the synthesis method for this compound and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis method for 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide involves the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-4,6-dimethylpyridine-3-thiol to form the desired compound.

Scientific Research Applications

The scientific research application of 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is primarily in the field of medicinal chemistry. It has been studied for its potential use as an anticancer agent, as well as for its ability to inhibit protein kinase activity.

properties

Product Name

2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C26H24BrN3O2S

Molecular Weight

522.5 g/mol

IUPAC Name

2-[5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethylpyridin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C26H24BrN3O2S/c1-15-6-5-7-16(2)25(15)30-24(32)14-33-26-22(13-28)17(3)21(18(4)29-26)12-23(31)19-8-10-20(27)11-9-19/h5-11H,12,14H2,1-4H3,(H,30,32)

InChI Key

XHNFTZVYDDTXBO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=C(C(=C2C#N)C)CC(=O)C3=CC=C(C=C3)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(=C(C(=N2)C)CC(=O)C3=CC=C(C=C3)Br)C)C#N

Origin of Product

United States

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